molecular formula C30H56O15 B610214 Propargyl-PEG13-acid CAS No. 1421676-62-1

Propargyl-PEG13-acid

Cat. No. B610214
M. Wt: 656.76
InChI Key: ZFFDQVFGKMOUSS-UHFFFAOYSA-N
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Description

Propargyl-PEG13-acid is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Propargyl-PEG13-acid is synthesized from PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl . The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG13-acid is C30H56O15 . Its molecular weight is 656.8 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .


Chemical Reactions Analysis

Propargyl-PEG13-acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of click chemistry .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG13-acid is 656.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 15 . The rotatable bond count is 40 . The topological polar surface area is 157 Ų .

Scientific Research Applications

Synthesis and Bioconjugation

Propargyl-PEG13-acid derivatives are used in the synthesis of bioconjugates for biomedical applications. Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized with simplicity and high efficiency. These derivatives, incorporating various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are used as starting polymers for developing PEG-based bioconjugates with diverse biomedical applications (Lu & Zhong, 2010).

Self-Assembling Nanoparticles

Amphiphilic novel PEG-lipid telechelics incorporating natural fatty acids functionalized with a propargyl group have been synthesized. These telechelics can self-assemble into nanoparticles of different average sizes in solution, demonstrating potential as drug carriers (Arshad, Saied, & Ullah, 2014).

Immobilization and Release of Molecules

Propargyl-PEG13-acid derivatives are employed in the immobilization and release of molecules. A cobalt-phosphine complex supported on PS-PEG beads reacts with a propargyl carbamate tag, allowing tagged molecules immobilized on the beads to be released through acidic treatment. This method is compatible with biochemical experiments (Egami et al., 2011).

Gene and Drug Delivery

Polypeptides and block copolymers incorporating propargyl groups, such as Poly(γ-propargyl L-glutamate) (PPLG) and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG), are synthesized for gene and drug delivery. These materials, functionalized with various amine moieties, can change solubility or self-assemble into micelles, highlighting their potential for systemic drug and gene delivery applications (Engler et al., 2011).

Enhancing Polymer Properties

Propargyl-PEG13-acid derivatives are used to enhance the properties of polymers. For instance, alkyne-functionalized polyhedral oligomeric silsesquioxane has been used to modify PEG-b-PCL, resulting in the synthesis of POSS grafted PEG-b-PCL block copolymer. This modification led to significant improvements in the thermal properties of the polymers (Yin, Chen, Zhou, & Li, 2015).

Future Directions

Propargyl-PEG13-acid is a promising material in biomedical applications such as the synthesis of PROTACs . Its use in click chemistry opens up new synthetic pathways for further elaboration . The introduction of the propargyl group into small-molecule building blocks has witnessed remarkable progress in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFDQVFGKMOUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG13-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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